

# The Structure-Activity Relationship of Orteronel (TAK-700): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Orteronel (TAK-700) is a non-steroidal, selective inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), a critical enzyme in the androgen biosynthesis pathway. [1][2][3] Developed by Takeda Pharmaceutical Company, Orteronel was investigated for the treatment of castration-resistant prostate cancer (CRPC).[1][2] Its mechanism of action involves the inhibition of androgen production in the testes, adrenal glands, and prostate tumor tissue, thereby depriving cancer cells of the hormones necessary for their growth and proliferation.[3] [4] Notably, Orteronel exhibits greater selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity of CYP17A1.[2][5][6] This selectivity was hypothesized to reduce the mineralocorticoid excess seen with less selective inhibitors, potentially obviating the need for co-administration of corticosteroids.[2] Despite showing promise in early trials by reducing Prostate-Specific Antigen (PSA) levels and demonstrating anti-tumor activity, Orteronel's development was ultimately halted as it did not meet the primary endpoint of improved overall survival in Phase III clinical trials.[2][3][7] This guide provides an in-depth technical overview of the structure-activity relationship (SAR) of Orteronel, detailing its mechanism of action, key experimental data, and the methodologies used in its evaluation.

# Mechanism of Action: Selective Inhibition of Androgen Synthesis







**Orteronel** exerts its therapeutic effect by targeting CYP17A1, a key enzyme in the steroidogenesis pathway responsible for the production of androgens such as testosterone.[1] [3] CYP17A1 catalyzes two sequential reactions: the  $17\alpha$ -hydroxylation of pregnenolone and progesterone, and the subsequent 17,20-lyase reaction that cleaves the C17-20 bond to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively.[1] These products are precursors to testosterone. By inhibiting the 17,20-lyase activity more potently than the  $17\alpha$ -hydroxylase activity, **Orteronel** aims to selectively block androgen synthesis while minimizing the disruption of cortisol production, a pathway reliant on  $17\alpha$ -hydroxylase.[2][5]

Below is a diagram illustrating the androgen synthesis pathway and the point of intervention by **Orteronel**.



# Inhibition by Orteronel Orteronel Cholesterol (TAK-700) Weak Inhibition Strong Inhibition Pregnenolone CYP17A1 (17α-hydroxylase) CYP17A1 (17,20-lyase) CYP17A1 (17 $\alpha$ -hydroxylase) 17-OH Pregnenolone Progesterone CYP17A1 (17α-hydroxylase) CYP17A1 (17,20-lyase) 17-OH Progesterone Dehydroepiandrosterone (DHEA) CYP17A1 (17,20-lyase) Cortisol Androstenedione Testosterone

#### Androgen Synthesis Pathway and Orteronel's Mechanism of Action

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Caption: Orteronel selectively inhibits the 17,20-lyase activity of CYP17A1.

## Structure-Activity Relationship (SAR) of Orteronel

The discovery of **Orteronel** originated from a screening of compounds that led to the identification of a naphthylmethylimidazole derivative as a 17,20-lyase inhibitor.[8] Subsequent







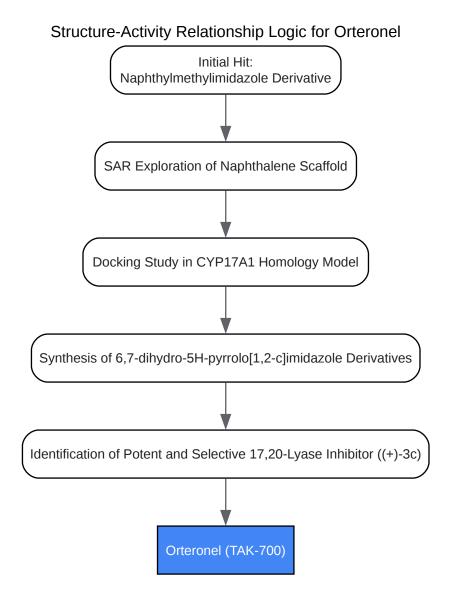
optimization of this lead compound, guided by SAR studies and molecular modeling, resulted in the synthesis of **Orteronel** ((+)-3c) as a potent and selective inhibitor.[8]

The core scaffold of **Orteronel** consists of a naphthalene ring linked to a 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole moiety. Key structural features contributing to its activity and selectivity include:

- Naphthylmethylimidazole Core: This forms the fundamental structure for binding to the active site of CYP17A1.
- 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole Ring: The specific stereochemistry of this fused imidazole ring system is crucial for potent inhibition. The (+)-enantiomer of **Orteronel** was found to be the more active isomer.[8]
- N-methylcarboxamide Group: This substituent on the naphthalene ring plays a significant role in the compound's potency and pharmacokinetic properties.

The SAR can be summarized in the following logical relationship diagram:





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Caption: The logical progression of **Orteronel**'s discovery through SAR studies.

### **Quantitative Data**

The inhibitory activity of **Orteronel** and its enantiomers against the 17,20-lyase and  $17\alpha$ -hydroxylase activities of human CYP17A1 has been quantified in various studies. The following table summarizes key in vitro potency data.



Compound	Target	Assay Type	IC50 (nM)	Selectivity (17α- hydroxylas e/17,20- lyase)	Reference
Orteronel (TAK-700)	Human CYP17A1 17,20-lyase	Recombinant enzyme	38	5.4-fold	[2][9]
Human CYP17A1 17α- hydroxylase	Recombinant enzyme	205	[2]		
(S)-Orteronel	Human CYP17A1 17,20-lyase	Recombinant enzyme	40 (Kd)	-	
(R)-Orteronel	Human CYP17A1 17,20-lyase	Recombinant enzyme	56 (Kd)	-	-

Clinical trial data for **Orteronel** in patients with metastatic castration-resistant prostate cancer (mCRPC) are summarized below.



Clinical Trial Phase	Patient Population	Treatment	Key Efficacy Endpoint	Result	Reference
Phase III (ELM-PC 5)	mCRPC post- docetaxel	Orteronel + Prednisone vs. Placebo + Prednisone	Overall Survival (OS)	Did not meet primary endpoint	[3][7]
Radiographic Progression- Free Survival (rPFS)	Median 8.3 vs 5.7 months (HR 0.760, p < 0.001)	[7]			
PSA50 Rate	25% vs 10% (p < 0.001)	[7]	-		
Phase III (SWOG- 1216)	Metastatic Hormone- Sensitive Prostate Cancer	Orteronel + ADT vs. Bicalutamide + ADT	Overall Survival (OS)	Did not meet primary endpoint	[6]
Progression- Free Survival (PFS)	Median 47.6 vs 23.0 months (HR 0.58, p < 0.001)	[6]			

## **Experimental Protocols**

The determination of the inhibitory activity of **Orteronel** on CYP17A1 is a critical aspect of its characterization. Below is a detailed methodology for a typical in vitro CYP17A1 inhibition assay using recombinant human enzyme and radiolabeled substrates.

## In Vitro CYP17A1 Inhibition Assay Protocol

1. Materials and Reagents:



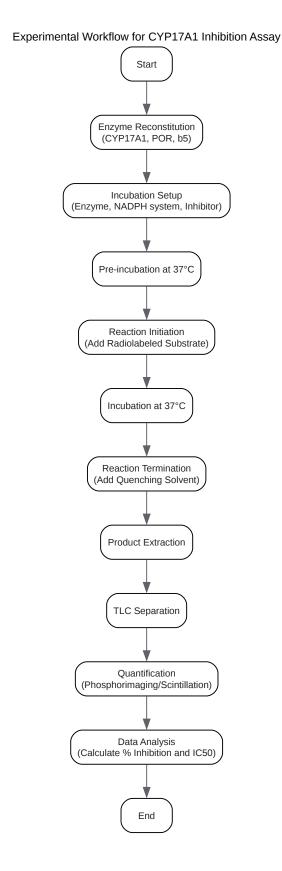
- Recombinant human CYP17A1 enzyme
- Recombinant human cytochrome P450 reductase (POR)
- Cytochrome b5
- [¹⁴C]-Progesterone (for 17α-hydroxylase activity)
- [<sup>3</sup>H]-17α-hydroxypregnenolone (for 17,20-lyase activity)
- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
- Potassium phosphate buffer (pH 7.4)
- Orteronel (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
- Scintillation cocktail and vials
- Thin-layer chromatography (TLC) plates and developing chamber
- Organic solvents for extraction and chromatography (e.g., ethyl acetate, dichloromethane)
- 2. Enzyme Reconstitution:
- Prepare a reconstitution mixture containing recombinant human CYP17A1, POR, and cytochrome b5 in a specific molar ratio (e.g., 1:2:1) in potassium phosphate buffer.
- Incubate the mixture on ice for a specified period to allow for the formation of a functional enzyme complex.
- 3. Inhibition Assay Procedure:
- In a reaction vessel, combine the reconstituted enzyme complex with the NADPH regenerating system and the test inhibitor (Orteronel) at various concentrations.
- Pre-incubate the mixture at 37°C for a short period.



- Initiate the enzymatic reaction by adding the radiolabeled substrate ([¹⁴C]-Progesterone for hydroxylase activity or [³H]-17α-hydroxypregnenolone for lyase activity).
- Incubate the reaction at 37°C for a defined period, ensuring the reaction is in the linear range.
- Terminate the reaction by adding a quenching solvent (e.g., a mixture of organic solvents).
- 4. Product Extraction and Analysis:
- Extract the steroids from the reaction mixture using an appropriate organic solvent.
- Evaporate the organic solvent to dryness.
- Resuspend the residue in a small volume of solvent and spot it onto a TLC plate.
- Develop the TLC plate using a suitable solvent system to separate the substrate from the product.
- Visualize the radioactive spots using a phosphorimager or by scraping the corresponding sections of the TLC plate and performing liquid scintillation counting.
- 5. Data Analysis:
- Quantify the amount of product formed in the presence and absence of the inhibitor.
- Calculate the percentage of inhibition for each inhibitor concentration.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the general workflow for this experimental protocol.





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Caption: A stepwise workflow for determining the in vitro inhibition of CYP17A1.



#### Conclusion

**Orteronel** (TAK-700) represents a significant effort in the development of selective, non-steroidal inhibitors of CYP17A1 for the treatment of prostate cancer. Its design was based on a clear structure-activity relationship, leading to a compound with high potency and selectivity for the 17,20-lyase activity of the enzyme. While **Orteronel** demonstrated biological activity in clinical trials, it ultimately did not achieve the primary endpoint of extending overall survival in patients with advanced prostate cancer. The detailed understanding of its SAR, mechanism of action, and the experimental methodologies used in its evaluation, as outlined in this guide, provides valuable insights for the ongoing research and development of novel therapeutics targeting the androgen synthesis pathway.

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